e-64

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

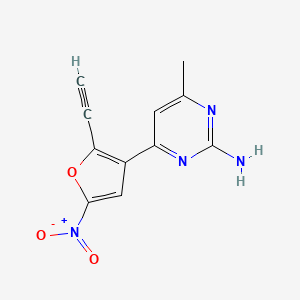

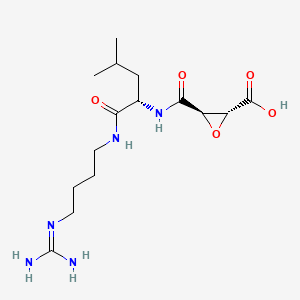

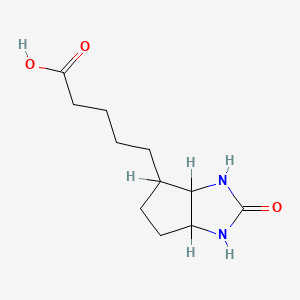

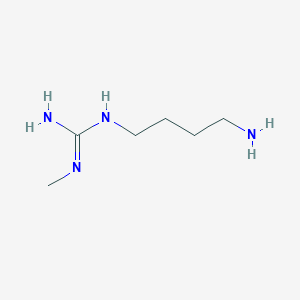

E-64 is a potent and irreversible inhibitor of cysteine proteases. It was first isolated from the fungus Aspergillus japonicus in 1978. The compound is known for its ability to inhibit a wide range of cysteine proteases, including papain, cathepsin B, cathepsin L, calpain, and staphopain . This compound is characterized by its low toxicity and effective mechanism of action, making it a potential template for drug development to treat diseases where high levels of cysteine proteases are the primary cause .

Preparation Methods

E-64 can be synthesized through both natural and synthetic methods. The natural method involves isolating the compound from Aspergillus japonicus. The synthetic route involves the preparation of this compound by coupling a trans-epoxysuccinic acid group to a modified dipeptide. The synthesis process includes the formation of a thioether linkage between the trans-epoxysuccinyl group of this compound and the active thiol group of cysteine proteases . Industrial production methods typically involve large-scale fermentation processes to cultivate Aspergillus japonicus, followed by extraction and purification of this compound .

Chemical Reactions Analysis

E-64 undergoes several types of chemical reactions, including nucleophilic substitution and hydrolysis. The compound’s active moiety, the trans-epoxysuccinyl group, reacts with the thiol group of cysteine proteases to form a covalent thioether bond . Pronase E digestion cleaves this compound into three components: L-leucine, agmatine, and L-trans-succinic acid . Common reagents used in these reactions include pronase E and hydrochloric acid. The major products formed from these reactions are the individual components of this compound, which can be isolated in crystalline form .

Scientific Research Applications

E-64 has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of cysteine proteases in various biochemical assays . In biology, this compound is employed to study the role of cysteine proteases in cellular processes such as autophagy and apoptosis . In medicine, this compound has shown potential in treating diseases characterized by excessive cysteine protease activity, such as cancer and parasitic infections . Additionally, this compound is used in the industry for the development of protease inhibitors and as a tool for studying protease function .

Mechanism of Action

The mechanism of action of E-64 involves the covalent attachment of the compound to the active site cysteine of cysteine proteases. This occurs through a nucleophilic attack from the thiol group of the cysteine on the C2 of the epoxide in this compound . This covalent bond formation results in the irreversible inhibition of the protease activity. This compound specifically targets the active site cysteine, preventing the protease from catalyzing the hydrolysis of peptide bonds .

Comparison with Similar Compounds

E-64 is unique among cysteine protease inhibitors due to its irreversible inhibition mechanism and low toxicity. Similar compounds include leupeptin and antipain, which are also cysteine protease inhibitors but differ in their inhibition mechanisms and specificity . Leupeptin and antipain are reversible inhibitors and have broader specificity compared to this compound . Another similar compound is CA-074, which is a potent inhibitor of cathepsin B but does not inhibit other cysteine proteases as effectively as this compound .

Properties

Molecular Formula |

C15H27N5O5 |

|---|---|

Molecular Weight |

357.41 g/mol |

IUPAC Name |

(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |

InChI Key |

LTLYEAJONXGNFG-HBNTYKKESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Pictograms |

Health Hazard |

Synonyms |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)

![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)